molecular formula C12H16FNO B8369476 3-(4-Fluoro-3-methoxyphenyl)piperidine

3-(4-Fluoro-3-methoxyphenyl)piperidine

Cat. No.: B8369476
M. Wt: 209.26 g/mol
InChI Key: VMRATJGZMVJDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-3-methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

VMRATJGZMVJDFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCNC2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 12.3 g (60.5 mmole) of 3-(4-fluoro-3-methoxyphenyl)pyridine in a mixture of 160 ml of methanol and 20.2 ml of concentrated hydrochloric acid was added 1.6 g of platinum oxide. The resulting mixture was shaken under an atmosphere of hydrogen at an initial pressure of 50 psig for 7 hours. The reaction mixture was filtered, an additional 1 g of platinum oxide was added, and the mixture was shaken under hydrogen at a pressure of 50 psig for 2 hours. The reaction mixture was then filtered, and the bulk of the methanol was removed by evaporation in vacuo. The residual aqueous system was diluted with water, and the resulting aqueous solution was washed with ether and then basified with 100 ml of 10% sodium hydroxide. The basified mixture was extracted with diethyl ether, and the combined extracts were washed with saturated sodium chloride solution, dried (K2CO3) and evaporated in vacuo. This afforded 9 g (71% yield) of the title compound.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Yield
71%

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